2-(4-fluorophenyl)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Description

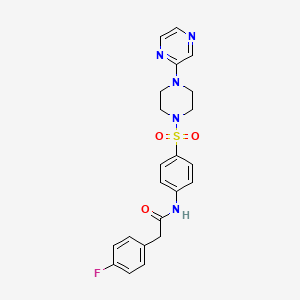

The compound 2-(4-fluorophenyl)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a structurally complex molecule featuring:

- A 4-fluorophenyl group attached to an acetamide backbone.

- A piperazine ring substituted with a pyrazin-2-yl moiety.

- A sulfonyl linker connecting the piperazine to a para-substituted phenyl group.

The sulfonyl-piperazine scaffold is known to enhance solubility and bioavailability, while the fluorophenyl group may contribute to metabolic stability and target affinity .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3S/c23-18-3-1-17(2-4-18)15-22(29)26-19-5-7-20(8-6-19)32(30,31)28-13-11-27(12-14-28)21-16-24-9-10-25-21/h1-10,16H,11-15H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHPRGBLLGRSSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-fluorophenyl)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

- Molecular Formula : C18H19F2N3O3S

- Key Functional Groups :

- Fluorophenyl group

- Piperazine moiety

- Sulfonamide linkage

- Acetamide group

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been identified as a modulator of the P2X3 receptor, which is implicated in pain perception and inflammation . The presence of the fluorine atom enhances metabolic stability and may improve the compound's lipophilicity, facilitating better central nervous system (CNS) penetration .

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. For instance, studies involving related piperazine derivatives have shown efficacy in animal models of epilepsy, particularly in the maximal electroshock (MES) test . The introduction of fluorine has been linked to enhanced anticonvulsant activity due to its influence on the lipophilicity and distribution of the compounds within the CNS.

Antibacterial Activity

The antibacterial potential of similar compounds has been evaluated against various bacterial strains. For example, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide demonstrated significant antibacterial activity with an EC50 value of 156.7 µM against Xanthomonas oryzae . This suggests that modifications to the piperazine structure can yield compounds with notable antibacterial properties.

Selectivity for Nucleoside Transporters

Recent studies have highlighted the selectivity of certain analogues for equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide metabolism and are potential targets for cancer therapy . The selectivity towards ENT2 over ENT1 indicates a promising avenue for developing targeted therapies.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the piperazine ring and the introduction of halogen atoms significantly affect biological activity. Compounds with higher lipophilicity tend to show delayed onset but prolonged action in anticonvulsant assays. Furthermore, substituents such as fluorine have been shown to enhance metabolic stability and improve binding affinity to target receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Sulfonyl Groups

Table 1: Key Structural Analogues and Their Features

Key Differences and Implications

Heterocyclic Modifications

- Pyrazin-2-yl vs. Pyrimidine derivatives are often associated with kinase inhibition, whereas pyrazine-containing compounds may exhibit enhanced solubility due to increased polarity .

Sulfonyl Group Variations

- Tosyl (p-toluenesulfonyl) vs. In contrast, the pyrazinyl-piperazine-sulfonyl group in the target compound may favor interactions with polar enzyme active sites, such as bacterial sulfonamide targets .

Antimicrobial Activity

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments (Figure 1):

- 4-((4-(Pyrazin-2-yl)piperazin-1-yl)sulfonyl)aniline : A piperazine sulfonamide intermediate.

- 2-(4-Fluorophenoxy)acetic acid : The acetamide precursor.

Coupling these fragments via an amide bond forms the final product.

Synthesis of 4-((4-(Pyrazin-2-yl)piperazin-1-yl)sulfonyl)aniline

Piperazine Sulfonylation

The piperazine sulfonamide core is synthesized through sulfonylation of 1-(pyrazin-2-yl)piperazine with 4-nitrobenzenesulfonyl chloride, followed by nitro group reduction:

Step 1: Sulfonylation

- Reagents : 1-(Pyrazin-2-yl)piperazine, 4-nitrobenzenesulfonyl chloride, Hunig’s base (N,N-diisopropylethylamine), dichloromethane (DCM).

- Conditions : 0°C to room temperature, 12–18 hours.

- Yield : 65–75%.

Step 2: Nitro Reduction

- Reagents : Hydrogen gas (H₂), Pearlman’s catalyst (Pd(OH)₂/C), ethanol.

- Conditions : Room temperature, 6–8 hours.

- Yield : 85–90%.

Table 1: Optimization of Sulfonylation Conditions

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Hunig’s base | DCM | 0°C → RT | 72 |

| Triethylamine | THF | RT | 58 |

| NaHCO₃ | DCM/H₂O | 0°C | 41 |

Synthesis of 2-(4-Fluorophenoxy)acetic Acid

Amide Coupling

Activation and Coupling

Step 1: Acid Chloride Formation

- Reagents : 2-(4-Fluorophenoxy)acetic acid, thionyl chloride (SOCl₂), DCM.

- Conditions : Reflux, 2 hours.

- Product : 2-(4-Fluorophenoxy)acetyl chloride (Yield: 92%).

Step 2: Amide Bond Formation

- Reagents : 4-((4-(Pyrazin-2-yl)piperazin-1-yl)sulfonyl)aniline, 2-(4-fluorophenoxy)acetyl chloride, triethylamine, DCM.

- Conditions : 0°C → RT, 12 hours.

- Yield : 78%.

Table 2: Comparison of Coupling Agents

| Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| T3P® | EtOAc | 85 | 98 |

| HATU | DMF | 80 | 95 |

| DCC | DCM | 68 | 90 |

Purification and Characterization

Chromatography

Challenges and Optimization

Industrial-Scale Considerations

Continuous Flow Synthesis

Cost Analysis

| Step | Cost Driver | Contribution (%) |

|---|---|---|

| Sulfonylation | 4-Nitrobenzenesulfonyl chloride | 45 |

| Coupling | T3P® | 30 |

| Purification | Chromatography | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.